7-Hydroxyisoflavone
Overview
Description
7-Hydroxyisoflavone is a naturally occurring isoflavone, a type of flavonoid, which is found in various plants. It is characterized by the presence of a hydroxy group at the 7th position of the isoflavone structure. This compound has garnered significant interest due to its potential biological activities, including antioxidant, anti-inflammatory, and estrogenic effects .
Mechanism of Action
Target of Action
7-Hydroxyisoflavone, a type of isoflavone, primarily targets the aromatase enzyme . Aromatase is an enzyme involved in the biosynthesis of estrogens, the primary female sex hormones . Isoflavones are known to have a similar size and chemical structure to human estrogens, allowing them to bind to both estrogen α and β receptors . This interaction classifies isoflavones as phytoestrogens .
Mode of Action
This compound acts as an aromatase inhibitor . By binding to the aromatase enzyme, it interferes with the enzyme’s ability to produce estrogenic steroid hormones . This interaction can lead to a reduction in the production of these hormones .
Biochemical Pathways
This compound is a product of the isoflavonoid biosynthesis pathway , which is derived from the phenylpropanoid pathway . The compound isoflavone synthase (IFS) plays a crucial role in this pathway, catalyzing the production of 2-hydroxyisoflavone from flavone intermediates such as naringenin and liquiritigenin . The resulting 2-hydroxyisoflavone is then dehydrated by the isoflavone dehydratase (HID) to produce basic isoflavone compounds such as genistein and daidzein .
Pharmacokinetics
It’s known that isoflavones, in general, are present in their glycosylated form in plants like soybeans, but their biological activity comes from their aglycones . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability.
Result of Action
The primary result of this compound’s action is the reduction in the production of estrogenic steroid hormones due to its inhibitory effect on the aromatase enzyme . This can have various effects on the body, depending on the specific context and the levels of these hormones.
Action Environment
Isoflavones, including this compound, are ecophysiologically active secondary metabolites that play a key role in plant-environment interactions . They act as phytoalexins, compounds produced by plants during stress or pathogen attacks . The action, efficacy, and stability of this compound can be influenced by various environmental factors, including the presence of stressors or pathogens.
Biochemical Analysis
Biochemical Properties
7-Hydroxyisoflavone interacts with various enzymes, proteins, and other biomolecules. It is known to interfere with the action of aromatase (EC 1.14.14.14), an oxidoreductase enzyme, thereby reducing the production of estrogenic steroid hormones . It also plays a role in the biosynthesis of isoflavonoids by producing 2-hydroxyisoflavone from flavone intermediates such as naringenin and liquiritigenin .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to modulate adenosine monophosphate-activated protein kinase (AMPK) activity, which is involved in the regulation of homeostasis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to both estrogen α and β receptors due to its similar size and chemical structure to human estrogens . This binding interaction is thought to contribute to its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been crystallized and identified as having two solvent-free conformational polymorphs and five solvates, which differ in their mode of packing and molecular conformation .
Metabolic Pathways
This compound is involved in the phenylpropanoid pathway, a crucial metabolic pathway in plant-environment interactions that produces secondary metabolites like flavonoids and isoflavonoids .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Isoflavones are known to play pivotal roles in plant-microbe interactions such as rhizobia-legume symbiosis and defense responses
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Hydroxyisoflavone can be synthesized through various methods. One common approach involves the condensation of resorcinol with substituted phenylacetic acids in a one-pot synthesis . Another method includes the use of acetobromoglucose with 2,4-dihydroxy-phenyl benzyl ketones, followed by glycosylation .
Industrial Production Methods: Industrial production of this compound often involves the use of mechanochemical methods to prepare solvent adducts and polymorphs . These methods ensure high yield and purity, making the compound suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyisoflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form isoflavanones.
Substitution: It can undergo substitution reactions to form derivatives like this compound O-glucosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and catalytic hydrogenation are often used.
Substitution: Glycosylation reactions typically use acetobromoglucose and catalysts like oxalic acid.
Major Products:
Oxidation: Quinones.
Reduction: Isoflavanones.
Substitution: O-glucosides and other glycosylated derivatives.
Scientific Research Applications
7-Hydroxyisoflavone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Daidzein: Another isoflavone with similar estrogenic and antioxidant properties.
Genistein: Known for its strong estrogenic and anticancer activities.
Formononetin: Exhibits similar biological activities but differs in its metabolic pathways.
Uniqueness: 7-Hydroxyisoflavone is unique due to its specific hydroxy substitution at the 7th position, which imparts distinct biological activities and chemical reactivity compared to other isoflavones .
Properties
IUPAC Name |
7-hydroxy-3-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-6-7-12-14(8-11)18-9-13(15(12)17)10-4-2-1-3-5-10/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKOZARWBMFKAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156626 | |
Record name | 7-Hydroxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13057-72-2 | |
Record name | 7-Hydroxyisoflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13057-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxyisoflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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